molecular formula C9H13FO4S B2726307 (1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2470280-40-9

(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

Cat. No. B2726307
CAS RN: 2470280-40-9
M. Wt: 236.26
InChI Key: JYVNZZOMTUDQBM-YOWKYNACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C9H13FO4S and its molecular weight is 236.26. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on bicyclic compounds similar to the chemical compound includes studies on their synthesis. For instance, the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations reveal insights into the structural dynamics of spirocyclopropane derivatives, suggesting applications in the synthesis of complex organic molecules (Kirmse et al., 1992).

  • Chemical Reactions : The study of the synthesis and chemistry of bicyclic compounds provides foundational knowledge on their behavior and potential reactivity, which is crucial for applications in materials science and organic synthesis (Billups et al., 1996).

Applications in Material Science

  • Polymerization : Fluoroalkyl-substituted bicyclic and tricyclic olefins have been explored for polymerization via ring-opening olefin metathesis polymerization (ROMP), indicating the potential of such compounds in creating novel polymeric materials with specific properties (Seehof et al., 1993).

Structural and Mechanistic Insights

  • Molecular Structure Analysis : The synthesis, structure, and conformational analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives from sugar nitrones showcase the utility of bicyclic compounds in studying molecular geometry and structural biology (Rowicki et al., 2019).

  • Cationic Rearrangements : Studies on the rearrangements involving spirocyclopropanated cyclopropyl cations provide insight into the stability and reactivity of spirocyclic structures, which could inform the design of catalysts and reaction mechanisms in organic synthesis (Kozhushkov et al., 2003).

properties

IUPAC Name

(1S,2S,4R,5S,6R)-5,6-dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO4S/c10-15(13,14)5-3-4-7(11)8(12)6(5)9(4)1-2-9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNZZOMTUDQBM-YOWKYNACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C(C3O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@@H]2[C@H]([C@H]3O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

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